

# Application Note: Measuring N-myristoyltransferase (NMT) Kinetics Using the Peptide Substrate Gsnkskpk-NH<sub>2</sub>

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## Compound of Interest

Compound Name: Gsnkskpk-NH<sub>2</sub>

Cat. No.: B12376507

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

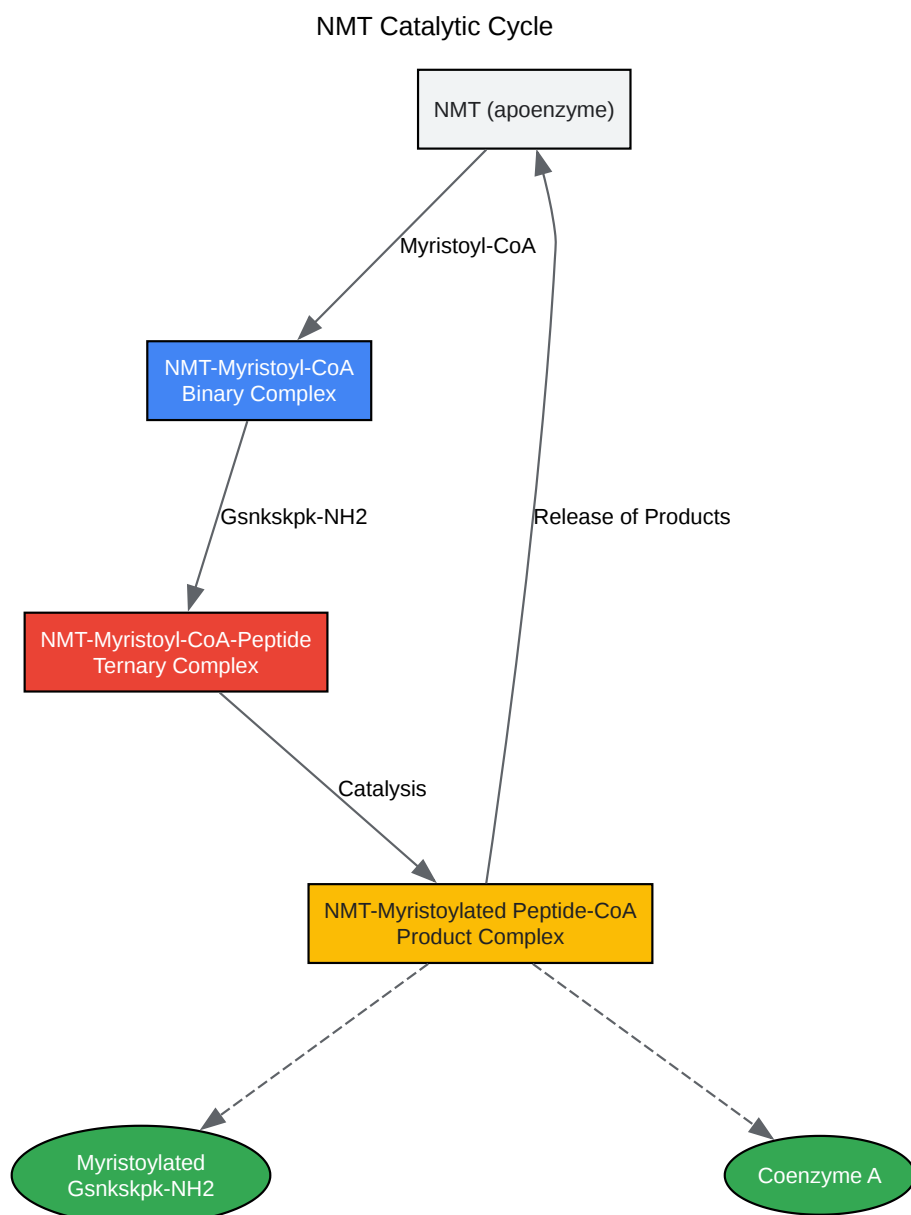
N-myristoylation is an irreversible post-translational modification essential for the biological function of a wide array of eukaryotic and viral proteins.<sup>[1]</sup> This process involves the covalent attachment of a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine residue of substrate proteins. The reaction is catalyzed by the enzyme N-myristoyltransferase (NMT), which utilizes myristoyl-Coenzyme A (myristoyl-CoA) as the fatty acid donor. N-myristoylation plays a crucial role in protein-membrane interactions, signal transduction, and protein-protein interactions. Consequently, NMT has emerged as a promising therapeutic target for a range of diseases, including cancer, and fungal and viral infections.

There are two NMT isozymes in humans, NMT1 and NMT2, which share a high degree of sequence identity but exhibit distinct substrate specificities and play unique roles in cellular processes. Both enzymes recognize a consensus sequence on their substrate proteins, with an absolute requirement for a glycine residue at the N-terminus. The peptide **Gsnkskpk-NH<sub>2</sub>**, derived from the N-terminal sequence of the proto-oncogene tyrosine-protein kinase Src (c-Src), serves as a model substrate for NMT.<sup>[2][3][4]</sup> The sequence, Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys-NH<sub>2</sub>, is a recognized motif for N-myristoylation.<sup>[5][6]</sup>

This application note provides a detailed protocol for measuring the kinetic parameters of NMT using the **Gsnkskpk-NH2** peptide substrate. The described method is a continuous, fluorescence-based assay that monitors the production of Coenzyme A (CoA), a product of the myristoylation reaction. This assay is a sensitive and non-radioactive method suitable for determining key kinetic constants such as the Michaelis-Menten constant ( $K_m$ ) and the catalytic rate constant ( $k_{cat}$ ).

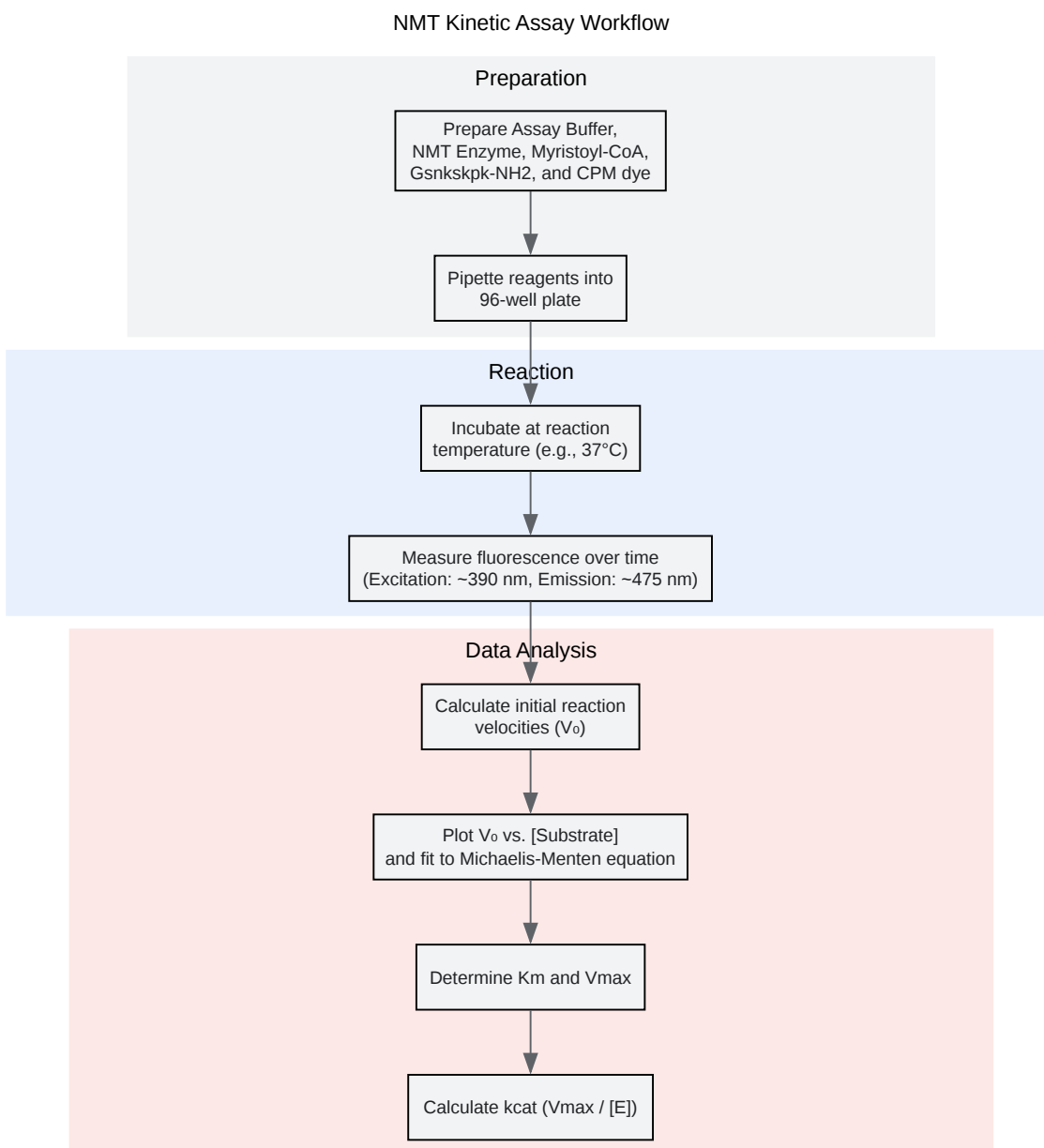
## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NMT catalytic cycle and the experimental workflow for the kinetic assay.



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Caption: NMT ordered Bi-Bi catalytic mechanism.



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Caption: Experimental workflow for NMT kinetic analysis.

## Data Presentation

The following table summarizes representative kinetic parameters for human NMT1 with various peptide substrates. This data provides a comparative context for the kinetic analysis of **Gsnkskpk-NH2**.

Substrate Peptide Sequence	Source Protein	Km ( $\mu$ M)	kcat (min <sup>-1</sup> )	kcat/Km (M <sup>-1</sup> min <sup>-1</sup> )	Reference
GKVLSKIFW W	ARF6	5.0 $\pm$ 0.8	0.8 $\pm$ 0.1	1.6 x 10 <sup>5</sup>	[2]
GNAAAARR-NH2	c-Abl	7.3	-	-	[1]
GSSKSKPK-NH2	c-Src	-	-	-	[5]
GCVLSAHK-NH2	Lck	26 $\pm$ 5	-	-	[7]
GPPKRRR-NH2	RCC1 (6-mer)	4.9	0.44	1.4 x 10 <sup>5</sup>	[8]
GPPKRRRV P-NH2	RCC1 (9-mer)	1.1	0.53	4.8 x 10 <sup>5</sup>	[8]
GPPKRRRV PS-NH2	RCC1 (10-mer)	0.89	0.59	4.9 x 10 <sup>5</sup>	[8]

Note: The kinetic parameters can vary depending on the specific assay conditions (e.g., temperature, pH, buffer composition) and the NMT isozyme used. The table presents data for human NMT1 where specified.

## Experimental Protocols

This section provides a detailed methodology for determining the kinetic parameters of NMT with the **Gsnkskpk-NH2** peptide substrate using a fluorescence-based assay.

## Principle of the Assay

The assay measures the activity of NMT by detecting the production of Coenzyme A (CoA) in real-time. The myristoylation of **Gsnkskpk-NH2** by NMT releases CoA from myristoyl-CoA. The free thiol group of the released CoA reacts with a pro-fluorescent coumarin derivative, 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM), resulting in a significant increase in fluorescence intensity. The rate of fluorescence increase is directly proportional to the rate of the NMT-catalyzed reaction.

## Materials and Reagents

- NMT Enzyme: Purified human recombinant NMT1 or NMT2.
- Peptide Substrate: **Gsnkskpk-NH2** (custom synthesis or commercially available).
- Acyl-CoA Substrate: Myristoyl-CoA.
- Fluorescent Dye: 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM).
- Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT, 0.1% Triton X-100.
- 96-well black, flat-bottom microplates.
- Fluorescence microplate reader with excitation and emission wavelengths of approximately 390 nm and 475 nm, respectively.

## Stock Solutions

- NMT Enzyme (10X stock): Prepare a stock solution of NMT in assay buffer. The final concentration in the assay will typically be in the low nanomolar range (e.g., 10-100 nM).
- **Gsnkskpk-NH2** (10X stock): Prepare a series of stock solutions of the peptide in assay buffer to achieve a range of final concentrations for the Michaelis-Menten analysis (e.g., 0.1  $\mu$ M to 100  $\mu$ M).
- Myristoyl-CoA (10X stock): Prepare a stock solution of myristoyl-CoA in assay buffer. The final concentration should be saturating (typically  $\geq 10$  times the  $K_m$  for myristoyl-CoA, e.g., 50  $\mu$ M).
- CPM (20X stock): Prepare a stock solution of CPM in DMSO (e.g., 2 mM).

## Assay Procedure

- **Prepare the Reaction Mixture:** In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, NMT enzyme, and myristoyl-CoA. The total volume per well should be kept constant (e.g., 100 µL). Include control wells without enzyme and without the peptide substrate.
- **Pre-incubation:** Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes to allow the components to equilibrate.
- **Initiate the Reaction:** Start the reaction by adding the **Gsnkskpk-NH2** peptide substrate to each well.
- **Fluorescence Measurement:** Immediately place the plate in the fluorescence microplate reader and begin monitoring the increase in fluorescence intensity over time (e.g., every 30 seconds for 15-30 minutes). Use an excitation wavelength of ~390 nm and an emission wavelength of ~475 nm.

## Data Analysis

- **Calculate Initial Velocities ( $V_0$ ):** For each substrate concentration, plot the fluorescence intensity versus time. The initial velocity ( $V_0$ ) is the initial linear slope of this curve. Convert the change in fluorescence units per minute to the rate of product formation (e.g., µM/min) using a standard curve of known CoA concentrations.
- **Determine  $K_m$  and  $V_{max}$ :** Plot the initial velocities ( $V_0$ ) against the corresponding **Gsnkskpk-NH2** concentrations. Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism):

$$V_0 = (V_{max} * [S]) / (K_m + [S])$$

Where:

- $V_0$  is the initial velocity
- $V_{max}$  is the maximum velocity
- $[S]$  is the substrate concentration (**Gsnkskpk-NH2**)

- $K_m$  is the Michaelis-Menten constant
- Calculate  $k_{cat}$ : The turnover number, or catalytic rate constant ( $k_{cat}$ ), can be calculated from the  $V_{max}$  and the total enzyme concentration ( $[E]_t$ ) used in the assay:

$$k_{cat} = V_{max} / [E]_t$$

The catalytic efficiency of the enzyme for the substrate is then determined by the ratio  $k_{cat}/K_m$ .

## Conclusion

This application note provides a comprehensive guide for measuring the kinetic parameters of N-myristoyltransferase using the c-Src-derived peptide substrate **Gsnkskpk-NH2**. The detailed protocol for the fluorescence-based assay offers a robust and sensitive method for characterizing NMT activity. The provided comparative kinetic data for other NMT substrates allows for the contextualization of the results obtained for **Gsnkskpk-NH2**. This methodology is valuable for researchers in academia and industry who are investigating the role of N-myristoylation in health and disease and for those involved in the discovery and development of novel NMT inhibitors.

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## References

- 1. Blocking myristoylation of Src inhibits its kinase activity and suppresses prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding Affinity Determines Substrate Specificity and Enables Discovery of Substrates for N-Myristoyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparative analysis of the kinetic mechanism and peptide substrate specificity of human and *Saccharomyces cerevisiae* myristoyl-CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]



- 5. Amino-terminal processing of proteins by N-myristoylation. Substrate specificity of N-myristoyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic Mechanism of Protein N-terminal Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
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